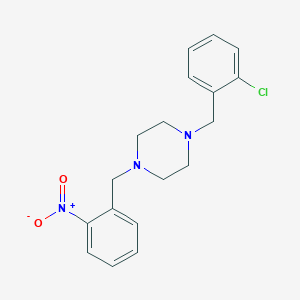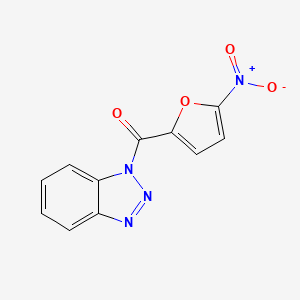
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine, also known as CNB-001, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect neurons from damage. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to modulate the activity of ion channels and receptors in the brain, which can affect neuronal signaling and communication.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help protect neurons from damage. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to increase the activity of certain neurotransmitters in the brain, which can improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine for lab experiments is its neuroprotective properties. This makes it a valuable tool for studying the mechanisms of neurodegenerative diseases and developing new treatments. However, one limitation of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine. One area of interest is its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine and to develop new treatments based on its neuroprotective properties.
Conclusion
In conclusion, 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been shown to have neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases, traumatic brain injury, and stroke. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine and to develop new treatments based on its properties.
Métodos De Síntesis
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with 2-nitrobenzyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine with good purity.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has been studied extensively for its neuroprotective properties. It has been shown to have a protective effect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to have a protective effect on neurons in the brain, which can help prevent neuronal damage and death.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-7-3-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-2-4-8-18(16)22(23)24/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWNOEKDUWUTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-(2-nitrobenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)
![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)



![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)

![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)

methanone](/img/structure/B5781780.png)